molecular formula C8H10ClNO B15247946 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one

Cat. No.: B15247946
M. Wt: 171.62 g/mol
InChI Key: IBCLOPRCNBZRHV-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloro group attached to a propanone moiety, which is further connected to a methyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1-methyl-1H-pyrrole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety. The general reaction scheme can be represented as follows:

    Starting Materials: 1-methyl-1H-pyrrole, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-5°C.

    Procedure: The chlorinating agent is added dropwise to a solution of 1-methyl-1H-pyrrole in the solvent, and the mixture is stirred for a specified period. The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., ethanethiol), or alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF) are used for reduction reactions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

    Reduction: Alcohol derivatives with the reduction of the carbonyl group.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: A structurally similar compound with a pyrrole ring and an ethanone moiety.

    2-Acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group attached to the nitrogen atom.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A compound with a similar structure but lacking the chloro group.

Uniqueness

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-1-(1-methylpyrrol-2-yl)propan-1-one

InChI

InChI=1S/C8H10ClNO/c1-6(9)8(11)7-4-3-5-10(7)2/h3-6H,1-2H3

InChI Key

IBCLOPRCNBZRHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CN1C)Cl

Origin of Product

United States

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